3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid 3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 40763-04-0
VCID: VC3874864
InChI: InChI=1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid

CAS No.: 40763-04-0

Cat. No.: VC3874864

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid - 40763-04-0

Specification

CAS No. 40763-04-0
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C12H12O3/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14)
Standard InChI Key VRTTTXHRPSGHSZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O
Canonical SMILES CC1=CC2=C(C=C1C)OC(=C2C)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid belongs to the benzofuran family, characterized by a fused benzene and furan ring system. Its IUPAC name, 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid, reflects the positions of three methyl groups (-CH₃) at carbons 3, 5, and 6 of the benzofuran core, alongside a carboxylic acid (-COOH) group at position 2 . The molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
SMILESCC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C
InChI KeyVJKQDNBXKMSKKV-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π interactions, which may influence its reactivity in synthetic applications . Its closest structural analogs include 3,6,7-trimethyl-benzofuran-2-carboxylic acid (CAS 878417-05-1), which differs only in methyl group placement, highlighting the importance of substitution patterns in benzofuran chemistry .

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) for 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid remains unpublished, related benzofurans exhibit characteristic signals. For example, the carbonyl group in the carboxylic acid moiety typically appears near 1700 cm⁻¹ in IR spectra, while methyl protons resonate between δ 2.1–2.5 ppm in ¹H NMR . Stereochemical considerations, such as the R-configuration observed in blumenol C (a bis-nor-isoprenoid from Morinda citrifolia), suggest potential chiral centers in analogous compounds .

Synthesis and Production

Synthetic Routes

  • Cyclization of phenolic precursors: Acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives forms the benzofuran core .

  • Oxidative coupling: Transition metal-mediated coupling of substituted furans and benzaldehydes .

  • Post-functionalization: Methylation of hydroxyl or carboxyl groups on preformed benzofurans .

The trimethyl substitution pattern likely requires regioselective methylation steps, possibly using methyl iodide or dimethyl sulfate under basic conditions .

Industrial and Laboratory Availability

The compound is marketed by specialty chemical suppliers, primarily for research purposes. Pricing varies significantly by quantity and purity:

SupplierPurityQuantityPrice (USD)Source
TRC95%50 mg90
American Custom Chemicals95%5 mg504.13
AK Scientific95%1 g743

These figures reflect its niche status and the challenges of large-scale production.

Hazard ClassCategorySignal WordPrecautionary MeasuresSource
Skin Irritation2WarningWear protective gloves
Eye Irritation2AWarningUse eye protection
Respiratory Irritation3WarningUse in well-ventilated areas

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